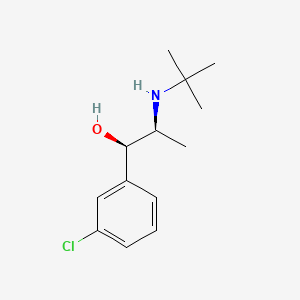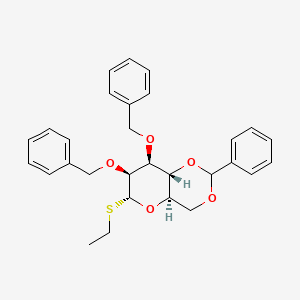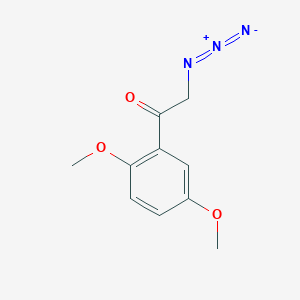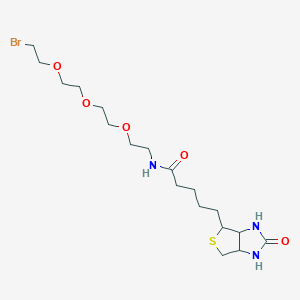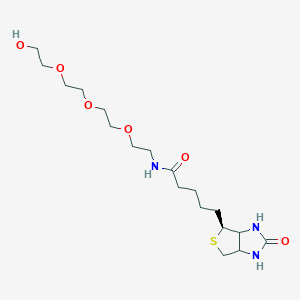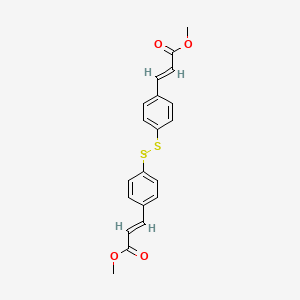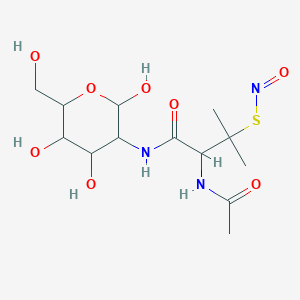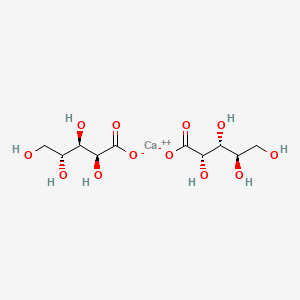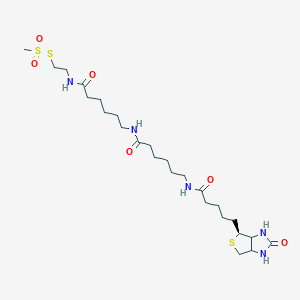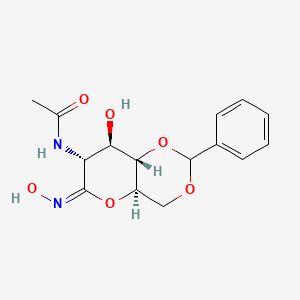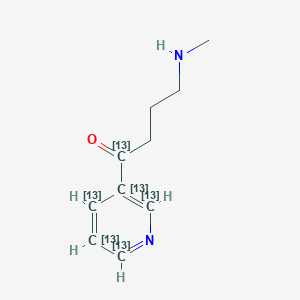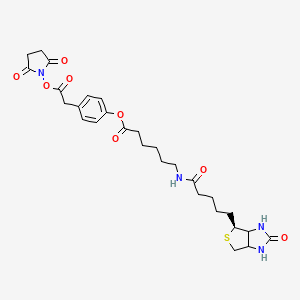![molecular formula C₂₀H₂₂ClNO₁₂ B1139886 [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 153823-58-6](/img/structure/B1139886.png)
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves strategic planning to introduce functional groups in specific orientations. For instance, the synthesis of similar compounds involves alkylation of phenols followed by selective reductions and cyclizations to achieve the desired structure. One example is the efficient synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for hypoglycemic agents, demonstrating the type of methodology that could be applied to our compound of interest (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and properties. X-ray crystallography provides detailed insights into molecular conformations. For example, the structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was elucidated using X-ray crystallography, revealing interactions that contribute to the compound's stability and reactivity (Mao et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound may include nucleophilic substitutions, conjugate additions, and cyclization reactions, which can alter the compound’s functional groups and overall reactivity. For instance, the synthesis and biological activity of related compounds involve multi-step reactions that modify the compound's structure to achieve desired biological effects (Dadapeer et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are directly influenced by the molecular structure. Techniques like NMR and IR spectroscopy are essential for determining these properties and confirming the molecular structure of synthesized compounds (Hayashi & Kouji, 1990).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, is crucial for the application of the compound in different domains. Studies on similar molecules provide insights into the reactivity patterns and stability profiles of these compounds (Lee et al., 2017).
Wissenschaftliche Forschungsanwendungen
Solubility Research
(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate's solubility properties have been studied in different solvent mixtures. For example, in a study on the solubility of various saccharides, including similar compounds, in ethanol-water solutions, it was found that solubility generally increased with temperature. Such research is crucial for understanding the applications of these compounds in various scientific and industrial processes (Gong, Wang, Zhang, & Qu, 2012).
Chemical Synthesis
The compound plays a role in various chemical syntheses. For instance, it has been involved in the Koenigs–Knorr reaction for the synthesis of complex organic molecules. This reaction is vital in the field of organic chemistry for creating glycosidic bonds, which are essential in the synthesis of many biologically active compounds (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Novel Molecule Synthesis
Research on the synthesis of new sugar imine molecules has utilized this compound. Such studies are significant for developing new pharmaceuticals and understanding complex biological processes (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Enzymatic Synthesis
The compound has also been used in enzymatic synthesis research, particularly in the stereoselective synthesis of novel carbasugar derivatives. Enzymatic methods are increasingly important in organic synthesis due to their specificity and environmentally friendly nature (Gümüş & Tanyeli, 2010).
Herbicidal Activity
Research has also been conducted on similar compounds to understand their herbicidal activity, which is crucial for agricultural applications. These studies help in developing new herbicides that are more effective and environmentally friendly (Hayashi & Kouji, 1990).
Catalytic Activities
The role of ligands related to this compound in catalytic activities has been studied, particularly in zinc(II) complexes. Such research is important for understanding biochemical processes and developing new catalysts in chemical industries (Chakraborty et al., 2014).
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIUQCWYQOPLO-OBKDMQGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307112 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

